N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
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Overview
Description
The compound is a chemical entity with a molecular formula of C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The compound is also known by its canonical SMILES representation: CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) ©C .
Molecular Structure Analysis
The compound’s structure can be represented by its InChI string: InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This representation provides a detailed view of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound’s structure can be represented by its canonical SMILES and InChI strings .Scientific Research Applications
Novel Synthesis Approaches
Research on related compounds has explored novel synthetic methods that could be applicable to the synthesis of complex molecules like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide. For instance, one-pot synthesis techniques using N-halosulfonamides as catalysts under solvent-free conditions have been developed for the efficient synthesis of heterocyclic compounds, which could potentially be adapted for the synthesis of similar complex molecules (Ghorbani‐Vaghei et al., 2011).
Potential Applications in Medicinal Chemistry
Compounds with complex sulfonamide structures have shown potential as pharmacological agents. For example, derivatives of biphenylsulfonamide have been investigated as endothelin receptor antagonists with potential applications in treating conditions like congestive heart failure (Murugesan et al., 2000). This indicates that molecules with similar structural complexity may have potential applications in the discovery and development of new therapeutic agents.
Advanced Material Science Applications
The synthesis and characterization of heterocyclic compounds, including those incorporating oxazepine and benzimidazole structures, have been explored for their potential applications in material science, such as in nonlinear optical (NLO) properties and molecular electronics. These studies provide a framework for understanding how this compound might be utilized in advanced materials (Almansour et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-12-16(10-11-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHMBXSFAGEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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